molecular formula C12H8N4 B074546 1,4-Bis(dicyanomethylene)cyclohexane CAS No. 1518-15-6

1,4-Bis(dicyanomethylene)cyclohexane

Cat. No. B074546
CAS RN: 1518-15-6
M. Wt: 208.22 g/mol
InChI Key: NXQNMVFWIRBUHX-UHFFFAOYSA-N
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Patent
US04229364

Procedure details

According to the procedure of Fatiadi Synthesis, 1976, 133, incorporated herein by reference, the 1,4-bis(dicyanomethylene)cyclohexane is allowed to react with manganese dioxide in refluxing (110° C.) toluene for ca. 15 minutes to provide TCNQ in ca. 60% yields.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([C:15]#[N:16])=[C:4]1[CH2:9][CH2:8][C:7](=[C:10]([C:13]#[N:14])[C:11]#[N:12])[CH2:6][CH2:5]1)#[N:2]>[O-2].[O-2].[Mn+4].C1(C)C=CC=CC=1>[CH:5]1[C:4](=[C:3]([C:1]#[N:2])[C:15]#[N:16])[CH:9]=[CH:8][C:7](=[C:10]([C:11]#[N:12])[C:13]#[N:14])[CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(=C1CCC(CC1)=C(C#N)C#N)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
According to the procedure of Fatiadi Synthesis, 1976, 133

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.